molecular formula C12H16N2O4 B7587026 (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

Numéro de catalogue B7587026
Poids moléculaire: 252.27 g/mol
Clé InChI: YYOMLFBGWLFGFS-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid, also known as N-(2-hydroxy-4-(methylcarbamoyl)phenyl) glycine, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly used as an analgesic and anti-inflammatory drug due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mécanisme D'action

The mechanism of action of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the inhibition of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid include the reduction of inflammation, pain, and fever. The compound also has antioxidant properties, which help to reduce oxidative stress and prevent cellular damage. Additionally, the compound has been shown to modulate the immune system and inhibit the growth and proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid in lab experiments include its well-established mechanism of action and its ability to inhibit COX enzymes. The compound is also readily available and relatively inexpensive. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Orientations Futures

There are several future directions for the study of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid. One direction is the development of novel analogs with improved potency and selectivity for COX enzymes. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as diabetes and autoimmune disorders. Additionally, the compound's potential use as a chemopreventive agent for cancer warrants further investigation. Finally, the development of targeted delivery systems for the compound could improve its efficacy and reduce potential toxicity.

Méthodes De Synthèse

The synthesis of (2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid involves the reaction between 4-hydroxybenzoyl chloride and N,(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic aciddimethylglycine followed by the addition of sodium hydroxide. The resulting product is then purified by recrystallization to obtain the pure compound.

Applications De Recherche Scientifique

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid beta plaques, which are the hallmark of the disease. In cardiovascular diseases, the compound has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of the disease.

Propriétés

IUPAC Name

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-14(2)12(18)13-10(11(16)17)7-8-3-5-9(15)6-4-8/h3-6,10,15H,7H2,1-2H3,(H,13,18)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOMLFBGWLFGFS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(dimethylcarbamoylamino)-3-(4-hydroxyphenyl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.